Cas no 64339-95-3 ((3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl Dibenzoate)

(3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl dibenzoate is a chiral furanone derivative featuring a dibenzoate functional group at the 3,4-positions of a tetrahydrofuran-2,5-dione core. Its stereospecific (3R,4R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for constructing complex heterocyclic frameworks. The dibenzoate moiety enhances solubility in organic solvents, facilitating its use in reactions requiring controlled conditions. This compound is of interest in pharmaceutical and fine chemical research due to its potential as a precursor for bioactive molecules. Its rigid, functionalized structure offers selectivity in transformations, enabling precise modifications for target applications. High purity and well-defined stereochemistry ensure reproducibility in synthetic workflows.
(3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl Dibenzoate structure
64339-95-3 structure
Product Name:(3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl Dibenzoate
CAS No:64339-95-3
MF:C18H12O7
MW:340.283685684204
CID:961240
Update Time:2025-06-25

(3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl Dibenzoate Chemical and Physical Properties

Names and Identifiers

    • (+)-Dibenzoyl-L-tartaric anhydride
    • (3R,4R)-2,5-Dioxotetrahydrofuran-3,4-diyl dibenzoate
    • [(3S,4R)-3-benzoyl-4-hydroxy-2,5-dioxo-tetrahydrofuran-3-yl] benz oate
    • (3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl Dibenzoate
    • Inchi: 1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1
    • InChI Key: OXIKRMSPXYQFOT-ZIAGYGMSSA-N
    • SMILES: O(C(C1C=CC=CC=1)=O)[C@H]1C(=O)OC([C@@H]1OC(C1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 340.05800
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 572
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 174°C
  • PSA: 106.97000
  • LogP: 0.90940
  • Solubility: Not available

(3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl Dibenzoate Security Information

  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38

(3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl Dibenzoate Customs Data

  • HS CODE:2917399090
  • Customs Data:

    China Customs Code:

    2917399090

    Overview:

    2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

(3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl Dibenzoate Pricemore >>

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(3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl Dibenzoate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: 1,2-Dimethoxyethane ;  4 h, reflux
Reference
Tartaric acid and its acyl derivatives. Part 5. Direct synthesis of monoacyltartaric acids and novel mono(benzoyl)tartaric anhydride: unusual findings in tartaric acid acylation
Bernas, Urszula; et al, ARKIVOC (Gainesville, 2010, (11), 1-12

(3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl Dibenzoate Raw materials

(3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl Dibenzoate Preparation Products

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